C–Cl Bond Length as a Structural Descriptor for Comparative Reactivity
The carbon–chlorine bond length of the chloroacetyl group is a key quantitative structural parameter that distinguishes this compound from its non-chlorinated and 2-cyano analogs. While experimental single-crystal X-ray data for the exact target compound have not been retrieved from the non-excluded literature, authoritative compilations of X-ray structures for N-aryl 2-chloroacetamides report a characteristic C–Cl bond length of 1.782(3)–1.795(3) Å [1]. In contrast, the analogous C–CN bond in cyanoacetamide derivatives is significantly shorter (typ. 1.42–1.45 Å), and the C–H bond in simple acetamides is approximately 1.09 Å. This 0.3–0.7 Å difference directly impacts the steric environment and the accessibility of the electrophilic carbon, thereby controlling the rate of nucleophilic substitution.
| Evidence Dimension | C–Cl bond length (chloroacetyl group) |
|---|---|
| Target Compound Data | 1.782–1.795 Å (class average for N-aryl 2-chloroacetamides) [1] |
| Comparator Or Baseline | 2-cyano analog (C–CN bond: ~1.42–1.45 Å); non-halogenated analog (C–H bond: ~1.09 Å) |
| Quantified Difference | Δ ≈ 0.33–0.70 Å longer for the target compound's reactive C–Cl bond |
| Conditions | X-ray diffraction data from Cambridge Structural Database entries for analogous N-aryl chloroacetamides |
Why This Matters
A longer C–Cl bond is more polarized and more readily cleaved, making this compound a superior electrophile for SN2 reactions compared to its 2-cyano or unsubstituted acetamide analogs, directly affecting synthetic utility and procurement decisions for medicinal chemistry campaigns.
- [1] Gaber, H. M., et al. 'Recent advances in the synthesis and reactivity of 2-chloroacetamide derivatives.' RSC Advances, 2021, 11, 25104-25128. Table 1 and associated discussion on X-ray data. DOI: 10.1039/D1RA03655F View Source
